{[4-bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[4-bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C9H10BrClF3N. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methylamine group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[4-bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-2-(trifluoromethyl)phenyl derivatives.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include reduced trifluoromethyl derivatives.
Scientific Research Applications
{[4-bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and methylamine group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-2-fluorobenzoic acid
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
{[4-bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the combination of its bromine, trifluoromethyl, and methylamine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile tool in scientific research.
Properties
CAS No. |
2703782-37-8 |
---|---|
Molecular Formula |
C9H10BrClF3N |
Molecular Weight |
304.5 |
Purity |
95 |
Origin of Product |
United States |
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